![molecular formula C15H15N5O2S B2389743 2-[(5,7-二甲基[1,2,4]三唑并[1,5-a]嘧啶-2-基)硫代]-N-(4-羟基苯基)乙酰胺 CAS No. 850158-72-4](/img/structure/B2389743.png)

2-[(5,7-二甲基[1,2,4]三唑并[1,5-a]嘧啶-2-基)硫代]-N-(4-羟基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

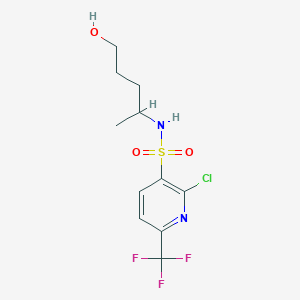

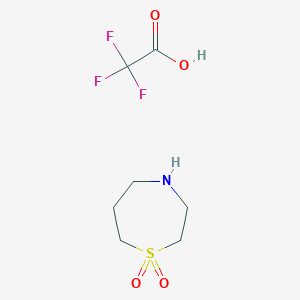

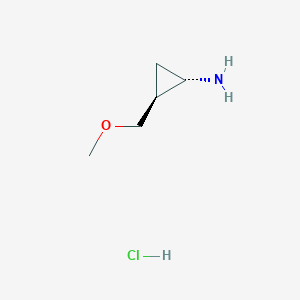

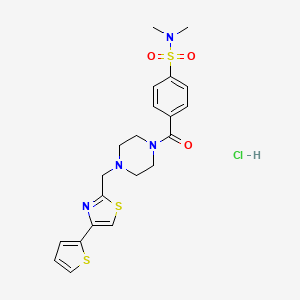

“2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C17H19N5OS . It has an average mass of 341.431 Da and a monoisotopic mass of 341.131042 Da . The compound has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .

Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a triazole ring fused with a pyrimidine ring . This core is substituted at the 2-position by a sulfanyl group that is linked to an acetamide moiety . The acetamide moiety is further substituted by a 4-hydroxyphenyl group .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, and its index of refraction is 1.674 . It has a molar refractivity of 97.7±0.5 cm3, and its polar surface area is 97 Å2 . The compound’s polarizability is 38.7±0.5 10-24 cm3, and its surface tension is 52.1±7.0 dyne/cm . Its molar volume is 260.4±7.0 cm3 .

科学研究应用

- Research has shown that derivatives of this compound exhibit antimicrobial properties. Specifically, some novel derivatives demonstrated high selectivity against Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA) while maintaining a good safety profile . These findings suggest potential applications in combating bacterial infections.

- Compounds containing the [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one skeleton have shown remarkable anti-epileptic activities. The pyrimidine-7(4H)-one motif is the necessary “active core” for this effect . Thus, this compound could be explored further for its potential in managing epilepsy.

- Heterocyclic scaffolds like triazolo pyrimidine often exhibit diverse pharmacological activities. In particular, they have been investigated as potential anticancer agents . Further studies could explore the specific mechanisms by which this compound affects cancer cells.

- Some triazolo pyrimidine derivatives have been investigated as CB2 cannabinoid receptor agonists. These receptors play a role in immune modulation and inflammation, making them relevant targets for drug development .

Antimicrobial Activity

Anti-Epileptic Activity

Anticancer Properties

CB2 Cannabinoid Agonists

未来方向

The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activities. Given the interest in [1,2,4]triazolo[1,5-a]pyrimidines in medicinal chemistry , this compound could be a candidate for further study in this context.

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of triazolopyrimidines , which are known to interact with a wide range of targets, including various enzymes and receptors .

Mode of Action

Triazolopyrimidines are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der waals forces .

Biochemical Pathways

Triazolopyrimidines are known to modulate a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The presence of the triazolopyrimidine moiety may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body, its metabolism, and its rate of excretion .

Result of Action

Triazolopyrimidines are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-9-7-10(2)20-14(16-9)18-15(19-20)23-8-13(22)17-11-3-5-12(21)6-4-11/h3-7,21H,8H2,1-2H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUZUEIASNEBHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=CC=C(C=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol](/img/structure/B2389661.png)

![{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B2389662.png)

![N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2389667.png)

![1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2389676.png)